molecular formula C17H12ClNO B14641158 2-[(Naphthalen-1-yl)amino]benzoyl chloride CAS No. 55290-88-5

2-[(Naphthalen-1-yl)amino]benzoyl chloride

Cat. No.: B14641158
CAS No.: 55290-88-5
M. Wt: 281.7 g/mol
InChI Key: WUTQUGOOASLLGR-UHFFFAOYSA-N
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Description

2-[(Naphthalen-1-yl)amino]benzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides It is characterized by the presence of a naphthalene ring attached to an amino group, which is further connected to a benzoyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Naphthalen-1-yl)amino]benzoyl chloride typically involves the reaction of naphthylamine with benzoyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Naphthylamine+Benzoyl chloride2-[(Naphthalen-1-yl)amino]benzoyl chloride+HCl\text{Naphthylamine} + \text{Benzoyl chloride} \rightarrow \text{this compound} + \text{HCl} Naphthylamine+Benzoyl chloride→2-[(Naphthalen-1-yl)amino]benzoyl chloride+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of solvents and catalysts may also be tailored to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(Naphthalen-1-yl)amino]benzoyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The benzoyl chloride group can be substituted by nucleophiles, such as amines or alcohols, to form corresponding amides or esters.

    Oxidation and Reduction: The naphthalene ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules, such as in the synthesis of biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine or pyridine.

    Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) can be used.

    Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amide, while oxidation of the naphthalene ring could produce naphthoquinone derivatives.

Scientific Research Applications

2-[(Naphthalen-1-yl)amino]benzoyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the preparation of polymers and other materials with specific properties.

    Pharmaceuticals: It may serve as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used in studies involving enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of 2-[(Naphthalen-1-yl)amino]benzoyl chloride involves its reactivity towards nucleophiles and its ability to form stable intermediates. The benzoyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity can be exploited in various biochemical assays and studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(7-Hydroxy-naphthalen-1-yl)-oxalyl-amino]-benzoic acid
  • 2-[Benzoyl(naphthalen-1-yl)amino]benzoic acid

Uniqueness

2-[(Naphthalen-1-yl)amino]benzoyl chloride is unique due to its specific structure, which combines the reactivity of benzoyl chloride with the aromatic properties of the naphthalene ring. This combination allows for a wide range of chemical reactions and applications that may not be possible with other similar compounds.

Properties

CAS No.

55290-88-5

Molecular Formula

C17H12ClNO

Molecular Weight

281.7 g/mol

IUPAC Name

2-(naphthalen-1-ylamino)benzoyl chloride

InChI

InChI=1S/C17H12ClNO/c18-17(20)14-9-3-4-10-16(14)19-15-11-5-7-12-6-1-2-8-13(12)15/h1-11,19H

InChI Key

WUTQUGOOASLLGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC3=CC=CC=C3C(=O)Cl

Origin of Product

United States

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